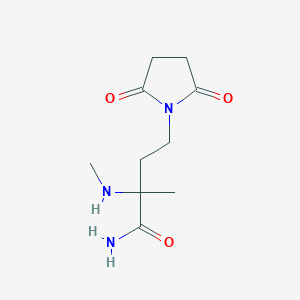

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide

Beschreibung

Eigenschaften

Molekularformel |

C10H17N3O3 |

|---|---|

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C10H17N3O3/c1-10(12-2,9(11)16)5-6-13-7(14)3-4-8(13)15/h12H,3-6H2,1-2H3,(H2,11,16) |

InChI-Schlüssel |

HBENXDXCOSSWEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCN1C(=O)CCC1=O)(C(=O)N)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide typically follows a multistep process involving:

- Formation of the pyrrolidinone ring system (the 2,5-dioxopyrrolidin-1-yl moiety).

- Coupling of this intermediate with methylamino butanamide derivatives.

- Use of coupling reagents and specific solvents to facilitate amide bond formation.

This approach is consistent across various sources, with slight variations in reagents and conditions to optimize yield and purity.

Key Reaction Steps

Formation of the Pyrrolidinone Ring

- The initial step often involves cyclization reactions starting from succinamic acid derivatives or related precursors.

- For example, succinic anhydride reacts with amino acid derivatives (such as dl-phenylglycine) under heating in acetic acid to form succinamic acid intermediates.

- Cyclization is then promoted by reagents such as hexamethyldisilazane (HMDS) in benzene, yielding monocarboxylic acid intermediates containing the 2,5-dioxopyrrolidin-1-yl ring.

Coupling with Amino Butanamide Derivatives

- The key coupling step involves reacting the pyrrolidinone-containing acid intermediate with methylamino butanamide or its derivatives.

- Coupling reagents such as N,N-carbonyldiimidazole (CDI) or PyBOP are commonly used to activate the carboxyl group for amide bond formation.

- The reaction is typically performed in dry organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

- Bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are added to neutralize the acid generated during coupling.

Reaction Conditions and Workup

- The coupling reaction generally proceeds over 12–24 hours at ambient temperature.

- After completion, the reaction mixture is washed sequentially with aqueous acid (e.g., 1 M HCl), bicarbonate, and brine to remove impurities.

- The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

- Purification is achieved by flash column chromatography using gradients of dichloromethane and methanol or other suitable solvents.

Representative Synthetic Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Succinic anhydride + dl-phenylglycine, Acetic acid, 70°C | Formation of succinamic acid intermediate |

| 2 | Hexamethyldisilazane (HMDS), Benzene, reflux | Cyclization to 2,5-dioxopyrrolidin-1-yl monocarboxylic acid |

| 3 | Intermediate acid + methylamino butanamide, CDI or PyBOP, DIPEA, DCM or DMF, RT, 12–24 h | Coupling to form amide bond |

| 4 | Workup: Wash with 1 M HCl, NaHCO3, brine; Dry over MgSO4; Concentrate | Purification |

| 5 | Flash chromatography (DCM:MeOH gradient) | Isolation of pure compound |

Chemical and Physical Properties Relevant to Preparation

| Property | Description |

|---|---|

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents such as dichloromethane and DMF |

| Stability | Stable under standard laboratory conditions |

| Melting Point | Not specifically reported, but typical for similar amides |

These properties facilitate purification by chromatography and handling during synthesis.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidinone ring formation | Succinic anhydride + amino acid, acetic acid, HMDS, benzene | ~70–80 | Cyclization under reflux |

| Coupling reaction | CDI or PyBOP, DIPEA, DCM or DMF, RT, 12–24 h | 62.9–79.2 | Mild conditions, monitored by HPLC |

| Purification | Flash chromatography (DCM:MeOH gradient) | — | Provides high purity |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide

This compound is a chemical compound with a unique structure that lends itself to applications in chemistry, biology, medicine, and industry. It features a pyrrolidinone ring and a butanamide moiety, which contribute to its distinct chemical properties.

Chemistry

This compound serves as a reagent in organic synthesis and as a building block for creating more complex molecules. Its role in chemical reactions includes oxidation, reduction, and substitution, using reagents like potassium permanganate, lithium aluminum hydride, and various nucleophiles under specific conditions.

Biology

The compound is studied for its potential biological activities, including how it affects cellular processes and enzyme interactions. Research suggests that it may influence calcium channels and GABA-A receptors, which are critical in neuronal signaling, potentially leading to anticonvulsant effects.

Medicine

Ongoing research explores the therapeutic applications of this compound, including its potential role in drug development and as a treatment for various diseases. Studies on related compounds have shown anticonvulsant activity, with one exhibiting a median effective dose (ED50) of 45.6 mg/kg in maximal electroshock (MES) tests. Additionally, derivatives of the compound may exhibit cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy.

Case Study: Cytotoxicity Testing

To assess the cytotoxic effects against various human cancer cell lines, derivatives of the compound were tested against 12 different cancer cell lines using MTT assays. Certain derivatives showed promising cytotoxicity, with some exhibiting effects comparable to established chemotherapeutic agents like cisplatin.

Industry

The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially important chemicals.

Wirkmechanismus

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Research and Development Implications

Therapeutic Potential: The target compound’s amide and pyrrolidinone groups align with protease inhibitor frameworks, suggesting utility in neurodegenerative disease research.

Structural Optimization : Propyl or pyrenyl substitutions (as in and ) offer routes to tailor solubility or imaging capabilities.

Metabolic Profile : Ester-containing analogs () highlight the need for functional group optimization to improve pharmacokinetics.

Biologische Aktivität

4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide is a synthetic compound with a unique structural configuration that suggests potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 227.26 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidinone ring and a butanamide moiety, contributing to its distinctive chemical properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Activity : Studies have shown that compounds related to this structure can inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is crucial in managing seizures .

- Cytotoxic Effects : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy .

The mechanism of action for this compound likely involves the modulation of specific enzymes or receptors. Ongoing research aims to clarify these interactions further. For instance, it may influence calcium channels and GABA-A receptors, which are critical in neuronal signaling and could explain its anticonvulsant effects .

Case Studies and Experimental Data

-

Anticonvulsant Study :

- Objective : To evaluate the anticonvulsant potential of compounds similar to this compound.

- Methodology : The median effective dose (ED50) was determined using the maximal electroshock (MES) test.

- Results : The compound exhibited an ED50 of 45.6 mg/kg in MES tests, indicating significant anticonvulsant activity .

-

Cytotoxicity Testing :

- Objective : To assess the cytotoxic effects against various human cancer cell lines.

- Methodology : Compounds were tested against 12 different cancer cell lines using MTT assays.

- Results : Certain derivatives showed promising cytotoxicity, with some exhibiting effects comparable to established chemotherapeutic agents like cisplatin .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,5-Dioxopyrrolidin-1-yl)-2-methyl-2-(methylamino)butanamide, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling pyrrolidinone derivatives with methylamino-butanamide precursors. Key steps include:

- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP to activate carboxylic acid intermediates.

- Protection/deprotection strategies : Temporary protection of amine groups (e.g., with Boc groups) to prevent side reactions .

- Optimization : Reaction conditions (temperature, solvent polarity, stoichiometry) are systematically varied using Design of Experiments (DoE) principles to maximize yield. For example, a central composite design can identify optimal temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF/THF mixtures) .

- Monitoring : Thin-layer chromatography (TLC) or HPLC with UV detection is used to track reaction progress and purity .

Q. Which analytical techniques are most effective for characterizing the compound's structure and purity?

- Methodological Answer :

- Structural confirmation :

- NMR spectroscopy : ¹H and ¹³C NMR to resolve methylamino and pyrrolidinone moieties. COSY or HSQC can clarify spin-spin coupling in the butanamide backbone .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular formula (e.g., C₁₀H₁₆N₃O₃) and detect fragmentation patterns .

- Purity assessment :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% ACN over 20 minutes) and UV detection at 210–254 nm .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate the compound in 0.1M HCl or NaOH at 25–60°C for 24–72 hours. Monitor degradation via HPLC .

- Oxidative stress : Exposure to 3% H₂O₂ under ambient light.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (e.g., 4°C) .

- Key findings :

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| pH 1.0, 60°C | 2-methyl-2-(methylamino)butanamide | 12.3 |

| pH 13.0, 40°C | 2,5-Dioxopyrrolidin-1-yl fragment | 8.7 |

| 3% H₂O₂, 25°C | N-oxide derivatives | 5.2 |

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent controls) to identify confounding variables. For example, discrepancies in IC₅₀ values may arise from DMSO concentrations >0.1% .

- Orthogonal assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Structural analogs : Synthesize and test derivatives (e.g., methyl group replacements) to isolate pharmacophoric contributions .

Q. How can computational chemistry be integrated with experimental data to predict reaction pathways or optimize synthesis?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software). For instance, simulate the activation energy of pyrrolidinone ring formation .

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. Example: Bayesian optimization for identifying Pd-catalyzed coupling conditions .

- Feedback loops : Integrate experimental HPLC/MS data into computational workflows to refine reaction parameters iteratively .

Q. What experimental designs are suitable for studying the compound's interaction with enzymatic targets?

- Methodological Answer :

- Enzyme kinetics : Use Michaelis-Menten assays with varying substrate concentrations (e.g., 0.1–10 mM) and fixed inhibitor (compound) concentrations. Analyze via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to resolve binding modes at ≤2.0 Å resolution .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during scale-up .

- Design space exploration : Use DoE to define acceptable ranges for parameters like stirring rate (100–500 rpm) and cooling rates in batch reactors .

- Case study : Pilot-scale synthesis (10–100 g) achieved 85% yield with <2% impurities by controlling exothermic reactions via jacketed reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.